molecular formula C12H21N2P B1597337 Bis(3-aminopropyl)phenylphosphine CAS No. 6775-01-5

Bis(3-aminopropyl)phenylphosphine

Cat. No.: B1597337
CAS No.: 6775-01-5
M. Wt: 224.28 g/mol
InChI Key: OEHBMEXOPYWPKQ-UHFFFAOYSA-N
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Description

Bis(3-aminopropyl)phenylphosphine: is an organophosphorus compound with the molecular formula C12H21N2P It is characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to two 3-aminopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-aminopropyl)phenylphosphine typically involves the reaction of phenylphosphine with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PhP+2NH2(CH2)3NH2PhP(NH(CH2)3NH2)2\text{PhP} + 2 \text{NH}_2\text{(CH}_2\text{)}_3\text{NH}_2 \rightarrow \text{PhP(NH(CH}_2\text{)}_3\text{NH}_2)_2 PhP+2NH2​(CH2​)3​NH2​→PhP(NH(CH2​)3​NH2​)2​

where PhP represents phenylphosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(3-aminopropyl)phenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Bis(3-aminopropyl)phenylphosphine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-aminopropyl)phenylphosphine involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with metal ions, making it an effective ligand in coordination chemistry. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

    Bis(diphenylphosphino)methane: Another phosphine ligand with different steric and electronic properties.

    Tris(2-aminoethyl)amine: A compound with similar amino groups but different overall structure.

Uniqueness: Bis(3-aminopropyl)phenylphosphine is unique due to the presence of both amino and phosphine groups, which confer distinct reactivity and versatility. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in multiple fields.

Properties

IUPAC Name

3-[3-aminopropyl(phenyl)phosphanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHBMEXOPYWPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218021
Record name Bis(3-aminopropyl)phenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-01-5
Record name Bis(3-aminopropyl)phenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-aminopropyl)phenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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